molecular formula C13H23NO4 B2719588 (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid CAS No. 2193052-05-8

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B2719588
CAS No.: 2193052-05-8
M. Wt: 257.33
InChI Key: YNMJDYNTRQKGFA-ZDUSSCGKSA-N
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Description

The compound you’re asking about is a derivative of propanoic acid, with a pyrrolidine ring and a tert-butoxycarbonyl (Boc) group . The Boc group is a common protective group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure would likely feature a propanoic acid backbone, with a pyrrolidine ring and a Boc group attached. The Boc group consists of a carbonyl group bonded to a tert-butyl group .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . This could be a key step in any reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Boc-protected amino acids are typically solid at room temperature .

Scientific Research Applications

Planar Chiral Carboxylic Acid Derivatives Synthesis

  • Study Context : Researchers explored the synthesis of complex structures containing organometallic moieties. They synthesized diastereomers of a planar chiral carboxylic acid derivative, which were then coupled with aminoresorcyclic acid core, leading to bioorganometallics based on the antibiotic platensimycin (Patra, Merz, & Metzler‐Nolte, 2012).

Enantioselective Synthesis of Neuroexcitant Analogues

  • Study Context : The synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant, was described. This involved the use of enantiomerically pure glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) (Pajouhesh et al., 2000).

Large-Scale Preparation from L-Aspartic Acid

  • Study Context : A large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid was achieved, demonstrating the potential for large-scale preparation of similar compounds (Yoshida et al., 1996).

Solar Cell Application

  • Study Context : Novel organic sensitizers for solar cells, including compounds with tert-butyl groups, were synthesized, showing high efficiency in photon to current conversion (Kim et al., 2006).

Synthesis of Amino Acid-Based Polyacetylenes

  • Study Context : The synthesis and polymerization of amino acid-derived acetylene monomers, including those with tert-butoxycarbonyl groups, were studied, leading to polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Boc Group Migration in Organometallic Chemistry

  • Study Context : A study reported a fast N→O tert-butyloxycarbonyl (Boc) migration, highlighting its potential in synthetic chemistry (Xue & Silverman, 2010).

Asymmetric Hydrogenation in Pharmacophore Preparation

  • Study Context : The asymmetric hydrogenation of enamine esters using chiral ligands led to the synthesis of beta-amino acid pharmacophores, demonstrating the utility in medicinal chemistry (Kubryk & Hansen, 2006).

Environmentally Benign Copolymers

  • Study Context : The study involved the production of biocompatible polymers from biomass-derived monomers, showcasing the environmental application of such compounds (Tsai, Wang, & Darensbourg, 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In general, Boc-protected amino acids are used in peptide synthesis, where the Boc group serves to protect the amino group during the synthesis process .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, or exploring new applications for these compounds .

Properties

IUPAC Name

3-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJDYNTRQKGFA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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